3-Bromo-4-fluorobenzene-1-sulfonyl fluoride
Overview
Description
3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrF2O2S. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to a benzene ring, making it a valuable reagent in organic synthesis and pharmaceutical studies .
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic sites in biological targets .
Mode of Action
Sulfonyl fluorides are known to react with nucleophiles, such as amines and alcohols, in biological systems . This interaction can lead to changes in the target’s function or activity.
Biochemical Pathways
It’s worth noting that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied in the formation of carbon–carbon bonds .
Result of Action
The reactivity of sulfonyl fluorides with nucleophiles can potentially lead to changes in the function or activity of the target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride. Additionally, adequate ventilation is necessary when handling the compound, and precautionary measures against static discharges should be taken .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-4-fluorobenzene. One common method includes the reaction of 3-bromo-4-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonate esters or amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Palladium or other transition metal catalysts are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonate esters, and amides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Bromo-4-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated as a potential drug candidate for the treatment of cancer and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl Chloride: Similar in structure but lacks the bromine atom.
4-Fluorobenzyl Bromide: Contains a bromine atom but lacks the sulfonyl fluoride group.
1-Bromo-3-fluorobenzene: Similar but lacks the sulfonyl fluoride group .
Uniqueness
3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms along with the sulfonyl fluoride group. This combination of functional groups provides distinct reactivity and makes it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
3-bromo-4-fluorobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLURXSMDKDOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263358 | |
Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-30-7 | |
Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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